molecular formula C15H18FNO2 B15253743 1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

Cat. No.: B15253743
M. Wt: 263.31 g/mol
InChI Key: IMACFVPZOMDQCL-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is a synthetic organic compound that belongs to the class of piperidinones. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis. The presence of a fluorophenyl group and a methylpropanoyl group in its structure suggests potential biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one typically involves the following steps:

    Formation of Piperidinone Core: The piperidinone core can be synthesized through the cyclization of appropriate precursors, such as amino acids or amines, under acidic or basic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

    Addition of Methylpropanoyl Group: The methylpropanoyl group can be added through acylation reactions using reagents like acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions at the fluorophenyl group or the piperidinone ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The fluorophenyl group may enhance binding affinity and specificity, while the piperidinone core may contribute to the overall pharmacophore.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a chlorine atom instead of fluorine.

    1-(3-Methylphenyl)-3-(2-methylpropanoyl)piperidin-2-one: Similar structure with a methyl group instead of fluorine.

    1-(3-Fluorophenyl)-3-(2-ethylpropanoyl)piperidin-2-one: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-(3-Fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in pharmaceutical compounds.

Properties

Molecular Formula

C15H18FNO2

Molecular Weight

263.31 g/mol

IUPAC Name

1-(3-fluorophenyl)-3-(2-methylpropanoyl)piperidin-2-one

InChI

InChI=1S/C15H18FNO2/c1-10(2)14(18)13-7-4-8-17(15(13)19)12-6-3-5-11(16)9-12/h3,5-6,9-10,13H,4,7-8H2,1-2H3

InChI Key

IMACFVPZOMDQCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)C1CCCN(C1=O)C2=CC(=CC=C2)F

Origin of Product

United States

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